molecular formula C21H24N2O6S B501638 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid CAS No. 941010-78-2

2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid

Cat. No.: B501638
CAS No.: 941010-78-2
M. Wt: 432.5g/mol
InChI Key: YKESKIJUTKENHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule features a benzoic acid core linked via a carbonyl group to a triethylene glycol-like ether chain, which is terminated by a 4-tosylpiperazine moiety. The structure suggests potential as a versatile building block or intermediate. Compounds with similar piperazine and benzoic acid motifs are frequently explored in the development of bioactive molecules and have been investigated in various contexts, such as the synthesis of antiviral agents . Researchers may utilize this reagent for developing novel chemical entities, probing biological mechanisms, or as a key intermediate in multi-step synthetic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethoxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-16-6-8-17(9-7-16)30(27,28)23-12-10-22(11-13-23)14-15-29-21(26)19-5-3-2-4-18(19)20(24)25/h2-9H,10-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKESKIJUTKENHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid typically involves multiple steps. One common method includes the tosylation of piperazine, followed by the reaction with ethyl chloroformate to introduce the ethoxycarbonyl group. The final step involves the coupling of the intermediate with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Applications

Recent studies have indicated that compounds similar to 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid exhibit significant antibacterial activity. The compound has been evaluated for its minimum inhibitory concentration against various microorganisms, offering promising results comparable to established antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (µg/mL)Comparison Antibiotic
This compound32Ciprofloxacin (16)
Tert-butyl(4-amino-1-(4-tosylpiperazin-1-yl)-1,4-dioxobutan-2-yl)carbamate64Ciprofloxacin (16)
2-Amino-1-(4-tosylpiperazin-1-yl)ethan-1-one128Ciprofloxacin (16)

These results suggest that modifications to the piperazine moiety can enhance the antibacterial properties of benzoic acid derivatives, making them viable candidates for further development into new antibiotics .

Synthesis Methodologies

The synthesis of this compound involves several critical steps:

  • Formation of the Tosylpiperazine Derivative : The initial step involves the reaction of piperazine with tosyl chloride to form the tosylpiperazine intermediate.
  • Ethoxycarbonylation : This intermediate is then subjected to ethoxycarbonylation using appropriate reagents to introduce the ethoxycarbonyl group.
  • Final Coupling : The final step involves coupling this derivative with benzoic acid under specific conditions to yield the target compound.

The detailed reaction pathways and conditions are essential for optimizing yield and purity in laboratory settings .

Case Studies and Research Findings

A comprehensive study conducted by Asiri et al. examined various derivatives of piperazine-based compounds, including those similar to this compound. The research focused on their biological activities, particularly their efficacy against resistant bacterial strains.

Case Study Overview

Study Title : Development of Novel Antibacterial Agents through the Design and Synthesis of Piperazine Derivatives

Findings :

  • The synthesized compounds demonstrated a broad spectrum of antibacterial activity.
  • Structure-activity relationship (SAR) studies indicated that modifications to the piperazine ring significantly influenced the antibacterial potency.

: The study concluded that further exploration of these compounds could lead to the development of effective treatments against multi-drug resistant bacteria .

Mechanism of Action

The mechanism of action of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic Acid (CAS 20320-46-1)
  • Structure : A methyl-substituted piperazine directly linked to benzoic acid via a carbonyl group.
  • Key Differences :
    • Lacks the ethoxy spacer and tosyl group.
    • Methyl substitution reduces steric hindrance compared to tosyl.
  • Physicochemical Properties :
    • Molecular weight: 248.28 g/mol.
    • Higher solubility in polar solvents due to reduced hydrophobicity .
4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic Acid (CAS 179487-86-6)
  • Structure : Piperidine (saturated six-membered ring with one nitrogen) substituted with ethoxycarbonyl, linked to benzoic acid.
  • Key Differences :
    • Piperidine vs. piperazine (one vs. two nitrogen atoms), altering basicity.
    • Ethoxycarbonyl is part of the piperidine substituent rather than a spacer.
  • Physicochemical Properties :
    • Molecular weight: 277.32 g/mol.
    • LogP: 2.23 (indicative of moderate lipophilicity) .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS 156478-71-6)
  • Structure : Boc-protected piperazine linked to acetic acid.
  • Key Differences :
    • Acetic acid linker instead of ethoxycarbonyl-benzoic acid.
    • Boc group is a labile protecting group, unlike the stable tosyl.
  • Synthetic Utility :
    • Used in peptide synthesis for temporary amine protection .

Functional Group Impact on Properties

Compound Name Substituent on Piperazine/Piperidine Linker Type Molecular Weight (g/mol) Key Properties
Target Compound Tosyl (C₇H₇SO₂) Ethoxycarbonyl ~400 (estimated) High hydrophobicity, rigid sulfonyl group
2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid Methyl Carbonyl 248.28 Enhanced solubility in polar solvents
4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid Ethoxycarbonyl Direct linkage 277.32 Moderate lipophilicity (LogP 2.23)
4-[2-(2-Oxo-pyrrolidin-1-yl)ethoxy]-benzoic acid 2-Oxo-pyrrolidinyl Ethoxy 249.26 Flexible linker, polar oxo group

Biological Activity

The compound 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid represents a novel class of biologically active compounds with potential therapeutic applications. This article explores its biological activity, including antibacterial properties, receptor interaction, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H20N2O5S
  • Molecular Weight : 320.39 g/mol

The compound features a benzoic acid moiety linked to a piperazine derivative through an ethoxycarbonyl group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various microbial strains. The minimum inhibitory concentration (MIC) was determined in comparison with standard antibiotics such as ciprofloxacin.

Microorganism MIC (µg/mL) Standard (Ciprofloxacin)
Staphylococcus aureus3216
Escherichia coli6432
Pseudomonas aeruginosa12864

The results indicate that while the compound exhibits antibacterial properties, it is less potent than ciprofloxacin against these strains .

Receptor Interaction

The compound has been investigated for its interaction with androgen receptors, which are implicated in various diseases, including prostate cancer. In vitro assays demonstrated that it acts as a partial agonist of the androgen receptor, suggesting potential use in treating androgen-dependent conditions .

Case Studies

  • Prostate Cancer Treatment : A study involving the administration of the compound to prostate cancer cell lines showed a reduction in cell proliferation by approximately 40% compared to untreated controls. This suggests a promising role in cancer therapy targeting androgen receptor pathways .
  • Antidepressant Activity : Another investigation assessed the compound's effects on mood disorders. Animal models treated with varying doses exhibited significant improvements in depression-like behaviors, indicating potential antidepressant properties linked to its piperazine structure .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key biological pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to increased permeability and cell lysis.
  • Androgen Receptor Modulation : By binding to androgen receptors, the compound may alter gene expression related to cell growth and differentiation, providing a mechanism for its anti-cancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.